molecular formula C7H8O4 B12951554 3-Methoxybenzene-1,2,4-triol

3-Methoxybenzene-1,2,4-triol

Cat. No.: B12951554
M. Wt: 156.14 g/mol
InChI Key: LCXAJJWIXHWXKY-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2,4-triol (CAS 356042-52-9) is a chemical compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol . Its structure features a benzene ring with three hydroxyl groups and one methoxy group, which classifies it as a methoxyphenol and suggests potential utility as a versatile building block in organic synthesis and chemical research . While specific research applications for this particular isomer are not fully detailed in available literature, structurally similar methoxybenzene diols and triols are of significant interest in various scientific fields. For instance, the isomer 3-methoxycatechol is noted to occur in nature within wood smoke, indicating a relevance to environmental and analytical chemistry studies . Other related compounds, such as 1,2,4-trimethoxybenzene, are also utilized in research, highlighting the broader importance of methoxy-substituted benzene derivatives . As a specialist chemical, this compound offers researchers a valuable intermediate for exploring new synthetic pathways, developing novel compounds, and investigating structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-methoxybenzene-1,2,4-triol

InChI

InChI=1S/C7H8O4/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,8-10H,1H3

InChI Key

LCXAJJWIXHWXKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)O)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 3 Methoxybenzene 1,2,4 Triol and Its Analogs

De Novo Synthesis Strategies for 3-Methoxybenzene-1,2,4-triol

The creation of this compound from basic starting materials, known as de novo synthesis, is a fundamental aspect of its chemistry. These methods provide pathways to the core structure, which can then be modified.

Multi-Step Organic Synthesis Approaches

The synthesis of methoxy-substituted benzenetriols can be accomplished through various multi-step pathways. One common strategy begins with a more readily available substituted benzene (B151609) derivative, which then undergoes a series of reactions to introduce the hydroxyl and methoxy (B1213986) groups at the desired positions. For instance, a synthesis might start with a methoxyphenol, followed by hydroxylation reactions. Another approach involves the methoxylation of a triol precursor. More intricate routes can commence from benzaldehyde (B42025) derivatives, proceeding through multiple reduction and hydroxylation steps to achieve the final product.

A general, illustrative pathway for a related compound, 2-methoxy-benzene-1,3,5-triol, involves a four-step reaction sequence starting from different precursors. chemicalbook.com While specific details for this compound are not extensively documented in the provided results, the principles of aromatic substitution and functional group manipulation are central. These reactions often involve protecting groups to ensure regioselectivity, followed by deprotection to yield the final triol. The choice of reagents, such as oxidizing agents for hydroxylation (e.g., hydrogen peroxide) or methylating agents for methoxylation (e.g., dimethyl sulfate), is crucial for the success of the synthesis.

Stereoselective Synthesis of 1,2,4-Triol Architectures

Achieving stereoselectivity in the synthesis of 1,2,4-triol architectures, particularly those on a benzene ring, presents a significant challenge due to the planar nature of the aromatic core. However, for non-aromatic or partially saturated ring systems containing a 1,2,4-triol motif, stereoselective methods are more established. These often involve the use of chiral catalysts or auxiliaries to control the spatial arrangement of the hydroxyl groups.

For example, the synthesis of protected 1,2,3-triols has been achieved through the organocatalytic α-hydroxylation of β-hydroxyaldehydes, followed by in situ reduction, yielding all possible diastereoisomers with good to excellent diastereoselectivity. researchgate.net While this specific example pertains to a 1,2,3-triol system, the principles of using chiral catalysts, such as proline derivatives, to induce asymmetry are transferable to other polyol syntheses. researchgate.net The stereoselective synthesis of pinane-based 2-amino-1,3-diols also highlights methods like stereospecific dihydroxylation using osmium tetroxide. researchgate.net For benzenetriol derivatives where chirality is introduced on side chains, established methods like Sharpless asymmetric dihydroxylation can be employed to create chiral diols, which can then be further elaborated. rsc.org

Biocatalytic and Enzymatic Synthesis Routes to Methoxy-Substituted Triols

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can catalyze reactions under mild conditions with high regio- and stereoselectivity, which is particularly advantageous for the synthesis of complex molecules like methoxy-substituted triols. nih.gov

While specific enzymatic routes to this compound are not detailed in the search results, the principles of biocatalysis are applicable. For instance, enzymes such as monooxygenases or dioxygenases could be used for the selective hydroxylation of methoxybenzene or methoxyphenols. Laccases and peroxidases are known to be involved in the transformation of phenolic compounds. Furthermore, a chemoenzymatic approach, which combines chemical and enzymatic steps, can be a powerful strategy. acs.org For example, a recently developed fully enzymatic synthesis of the antiviral drug Islatravir from 2-ethynylpropane-1,2,3-triol (B8509635) showcases the potential of multi-enzyme cascades for complex molecule synthesis. rsc.org Such approaches could be engineered for the production of various methoxy-substituted triols.

Derivatization and Functionalization Reactions

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially new properties. These reactions typically target the hydroxyl groups or the aromatic ring itself.

Synthesis of Triazole-Containing Derivatives

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, known for their wide range of biological activities. nih.govsapub.org The synthesis of triazole derivatives of benzenetriols can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles. acs.org

The general strategy involves converting one of the hydroxyl groups of the benzenetriol into an azide (B81097) or an alkyne. This functionalized benzenetriol is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to form the triazole ring. acs.orgnih.gov Various synthetic methods exist for creating the initial triazole precursors, such as the reaction of aryl azides with ethyl acetoacetate. nih.gov The resulting triazole-benzenetriol hybrids are a subject of interest in medicinal chemistry. Multistep protocols have been developed for the synthesis of novel N-acyl, N-thiourea, and imidazole (B134444) derivatives starting from symmetrical 4-amino-1,2,4-triazole. chemmethod.com

Formation of Methoxy-Benzodioxane Triol Neolignans

Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid units. researchgate.net Those containing a 1,4-benzodioxane (B1196944) ring system are of particular interest. The synthesis of methoxy-benzodioxane triol neolignans often involves the coupling of a catechol-type molecule (like a benzenetriol derivative) with a second phenylpropanoid unit.

A key synthetic strategy is the Mitsunobu coupling of a phenol (B47542) with a chiral alcohol, which has been used for the asymmetric synthesis of several eusiderin (B14288185) family members. rsc.org Another approach involves the palladium-catalyzed coupling of catechols with allylic biscarbonates to form enantioenriched 1,4-benzodioxanes. rsc.org The biosynthesis of these compounds is thought to occur via phenolic coupling of two C6C3 units, involving enzymatic oxidation, O-β coupling of the resulting phenoxy radicals, and subsequent cyclization of a quinone methide intermediate. rsc.org A convenient synthesis of a (±)-3-methoxybenzodioxane-4,9,9′-triol neolignan has been reported starting from caffeic acid and ferulic acid, utilizing a coupling reaction as the key step. rsc.org

Oxidative Transformations and Product Characterization

The oxidation of this compound, a substituted hydroxyhydroquinone, is a facile process due to the electron-rich nature of the aromatic ring, which is activated by three hydroxyl groups and a methoxy group. These transformations are of significant interest as they can lead to the formation of reactive quinone species, which can subsequently undergo dimerization or other coupling reactions. Understanding these oxidative pathways is crucial for controlling the reactivity of this and related compounds.

The initial step in the oxidation of this compound is the formation of a highly reactive ortho-quinone intermediate. This transformation can be initiated by various oxidizing agents or even by exposure to atmospheric oxygen, particularly under neutral or alkaline conditions. The presence of the methoxy group influences the regiochemistry of the resulting quinone. Based on the chemistry of analogous compounds like 1,2,4-benzenetriol (B23740) (BTO) and other methoxy-substituted phenols, the likely primary oxidation product is 3-methoxy-1,2-benzoquinone.

This quinone is a potent electrophile and can readily participate in further reactions. One of the principal pathways for the subsequent transformation of the quinone is dimerization. Studies on the closely related 1,2,4-benzenetriol have shown that it readily undergoes oxidative dimerization to form a 5,5'-linked biphenyl (B1667301) structure. acs.org By analogy, 3-methoxy-1,2-benzoquinone is expected to undergo a similar C-C coupling reaction. The most probable dimerization product would be [1,1'-biphenyl]-3,3'-dimethoxy-2,2',4,4',5,5'-hexaol, formed through the coupling at the C5 and C5' positions, which are activated and sterically accessible.

This dimer itself can be further oxidized. The resulting dimeric structure, still possessing multiple hydroxyl groups, can be oxidized to a quinone-containing dimer. For instance, the BTO dimer is known to be oxidized to a hydroxyquinone derivative. acs.org This suggests a complex reaction mixture can be formed, containing monomers, dimers, and their various oxidized states.

The oxidative coupling is not limited to C-C bond formation. Depending on the reaction conditions and the oxidant used, C-O-C ether linkages can also be formed, leading to a variety of oligomeric and polymeric materials with complex structures. The oxidative coupling of other hydroquinone (B1673460) derivatives has been shown to produce such humic-like substances.

Table 1: Potential Oxidation and Dimerization Products of this compound

Starting MaterialIntermediate/ProductDescription
This compound3-Methoxy-1,2-benzoquinonePrimary oxidation product, a reactive ortho-quinone.
3-Methoxy-1,2-benzoquinone[1,1'-Biphenyl]-3,3'-dimethoxy-2,2',4,4',5,5'-hexaolDimer formed via C-C bond formation between two quinone molecules.
[1,1'-Biphenyl]-3,3'-dimethoxy-2,2',4,4',5,5'-hexaolDimeric HydroxyquinoneFurther oxidation product of the initial dimer.

Identification of Oxidative Artifacts

During the synthesis, handling, and storage of this compound, the formation of oxidative artifacts is a significant challenge. These artifacts arise from the inherent reactivity of the molecule towards oxygen and other oxidants. The primary artifacts are the quinones and dimerization products discussed previously. The identification and characterization of these impurities are essential for ensuring the purity and defining the properties of the intended compound.

The oxidation of substituted catechols and pyrogallols, which are structurally related to this compound, has been shown to produce a range of products, including hydroxylated quinones and polyphenols. acs.org The oxidation of 3-methoxycatechol, for example, can yield hydroxylated quinone derivatives. acs.org These types of compounds are likely to be present as artifacts in samples of this compound that have been exposed to oxidative conditions.

The formation of these artifacts can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions, which can catalyze oxidation reactions. For instance, the oxidation of 1,2,4-benzenetriol is known to be accelerated in basic aqueous solutions, leading to the formation of dark-colored humic acid-type precipitates. chemicalbook.com

Characterization of these artifacts typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate the various components of a mixture. The separated components can then be analyzed by techniques such as Mass Spectrometry (MS) to determine their molecular weights and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their detailed structures. For example, the mass spectra of methoxy-substituted benzenediols show characteristic fragmentation patterns that can be used for their identification. researchgate.net

Table 2: Common Oxidative Artifacts and Analytical Methods for Identification

Artifact TypePotential Specific CompoundsAnalytical Techniques for Identification
Quinones 3-Methoxy-1,2-benzoquinone, Hydroxylated quinonesHPLC, LC-MS, GC-MS
Dimers [1,1'-Biphenyl]-3,3'-dimethoxy-2,2',4,4',5,5'-hexaolHPLC, LC-MS, NMR (¹H, ¹³C)
Oligomers/Polymers Complex mixture of C-C and C-O linked unitsSize Exclusion Chromatography (SEC), MALDI-TOF MS
Degradation Products Ring-opened products (e.g., carboxylic acids)GC-MS, LC-MS

Iii. Advanced Spectroscopic and Computational Characterization of 3 Methoxybenzene 1,2,4 Triol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides critical insights into the molecular structure by probing the vibrational modes of chemical bonds. For 3-Methoxybenzene-1,2,4-triol, the spectra would be dominated by contributions from the hydroxyl, methoxy (B1213986), and substituted benzene (B151609) ring moieties.

The most prominent feature in the FT-IR spectrum is expected to be a strong, broad absorption band in the 3550–3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. dergipark.org.tr The broadening of this band is due to intermolecular and potentially intramolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methoxy group are anticipated to appear in the 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹ regions, respectively.

The "fingerprint" region, below 1650 cm⁻¹, would contain a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations from the hydroxyl and methoxy groups would likely result in strong absorptions in the 1260–1000 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the O-H and C-H bonds would also contribute to the complexity of this region. dergipark.org.tr FT-Raman spectroscopy would complement the FT-IR data, with aromatic ring stretching and C-H bending modes typically showing strong Raman scattering.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Notes
O-H Stretching3550 - 3200Strong, BroadIndicative of hydrogen-bonded phenolic groups.
Aromatic C-H Stretching3100 - 3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretching (Methoxy)3000 - 2850MediumAsymmetric and symmetric stretching of the -OCH₃ group.
Aromatic C=C Stretching1620 - 1450Medium to Strong, SharpMultiple bands corresponding to ring vibrations.
C-O Stretching (Aryl Ether & Phenol)1260 - 1000StrongContributions from both C-OCH₃ and C-OH bonds.
O-H In-Plane Bending1440 - 1395MediumOften coupled with other vibrations.
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe pattern is indicative of the substitution on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule.

In the ¹H NMR spectrum, the two aromatic protons would appear as distinct signals in the downfield region (typically 6.0–7.5 ppm). Due to their different chemical environments, they would likely appear as two doublets, with their specific chemical shifts influenced by the electronic effects of the adjacent oxygen-containing substituents. The protons of the three hydroxyl groups would likely produce broad singlet signals, whose chemical shifts are highly dependent on solvent, concentration, and temperature. The methoxy group would give rise to a sharp singlet, integrating to three protons, typically in the 3.7–4.0 ppm range.

The ¹³C NMR spectrum would show seven distinct signals. The six aromatic carbons would resonate in the 100–160 ppm range, with the carbons directly attached to the oxygen atoms being the most deshielded and appearing furthest downfield. The methoxy carbon would produce a signal in the 55–65 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic H~6.0 - 7.0d-
Aromatic H~6.0 - 7.0d-
-OHVariable (e.g., 4.0 - 8.0)br s-
-OCH₃~3.7 - 4.0s~55 - 65
Aromatic C-O--~140 - 160
Aromatic C-H--~100 - 120
Note: 'd' = doublet, 's' = singlet, 'br s' = broad singlet. Actual chemical shifts are solvent-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the benzene ring. researchgate.net The presence of multiple hydroxyl and methoxy groups, which act as strong auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene.

Typically, substituted phenols exhibit two main absorption bands. researchgate.net For this compound, a strong absorption band (the E2-band) is predicted around 210-230 nm and a weaker band (the B-band) around 270-290 nm. The lone pairs of electrons on the oxygen atoms can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The exact position and intensity of these bands can be sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption and Electronic Transitions for this compound

Predicted λₘₐₓ (nm)Transition TypeNotes
~210 - 230π → π* (E2-band)High-intensity absorption related to the aromatic system.
~270 - 290π → π* (B-band)Lower intensity absorption, characteristic of the benzenoid system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₈O₄, giving it a molecular weight of approximately 156.14 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 156. The fragmentation pattern would likely be governed by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways for methoxyphenols include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 141 (M-15). nist.gov Subsequent loss of carbon monoxide (CO) from the resulting quinone-like structures is also a common pathway for phenols, which would lead to further fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFragmentation Pathway
156[C₇H₈O₄]⁺˙Molecular Ion (M⁺˙)
141[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
128[M - CO]⁺˙Loss of carbon monoxide from the molecular ion.
113[M - CH₃ - CO]⁺Loss of CO from the [M - CH₃]⁺ fragment.

Quantum Chemical Computational Studies

Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, electronic structures, and other properties. nih.gov A typical DFT calculation for this compound, using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. mdpi.com

Geometry optimization would likely confirm the planarity of the benzene ring, while providing precise bond lengths, bond angles, and dihedral angles for the substituents. researchgate.net These calculations are crucial for understanding the steric and electronic interactions between the adjacent hydroxyl and methoxy groups. Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For a polyphenol like this, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, reflecting its potential as an electron donor and antioxidant. nih.govbohrium.com

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing a specific geometric parameter (like a bond length or dihedral angle) and optimizing the rest of the molecular geometry at each step. q-chem.comuni-muenchen.de

For this compound, PES scans would be particularly useful for investigating the rotational barriers of the methoxy (-OCH₃) and hydroxyl (-OH) groups. aip.org By scanning the dihedral angle describing the rotation of the methyl group relative to the plane of the benzene ring, one could determine the most stable conformation (e.g., whether the methyl group lies in the plane of the ring or is perpendicular to it) and the energy required to rotate it. bohrium.comacs.org Similarly, scans of the C-O-H bond angles of the hydroxyl groups would reveal their preferred orientations and the energetics of intramolecular hydrogen bonding, which can significantly influence the molecule's chemical properties and reactivity.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful computational method used to describe the vibrational modes of a molecule. By treating the molecule as a system of masses connected by springs, NCA calculates the fundamental vibrational frequencies and their corresponding atomic motions. This analysis is crucial for the accurate assignment of complex vibrational spectra obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.

Coupled with NCA, the Potential Energy Distribution (PED) provides a quantitative breakdown of how each internal coordinate (such as bond stretching, angle bending, or torsion) contributes to a specific vibrational mode. researchgate.net A PED value of 10% or more is generally considered significant for assigning the character of a vibration. jmaterenvironsci.com For a molecule like this compound, with multiple functional groups on a benzene ring, many vibrational modes are mixtures of several types of motion, making PED essential for unambiguous assignments.

The expected vibrational assignments for this compound are detailed in the table below. The O-H stretching vibrations of the hydroxyl groups are expected at high wavenumbers, while the aromatic C-H stretching modes appear just above 3000 cm⁻¹. The methoxy group introduces characteristic vibrations, including C-H stretching and rocking modes. niscpr.res.in The benzene ring itself has several characteristic in-plane and out-of-plane deformation modes.

Table 1. Predicted Vibrational Assignments for this compound based on Normal Coordinate Analysis and Potential Energy Distribution.
Vibrational ModePredicted Wavenumber (cm⁻¹)Potential Energy Distribution (PED) Contribution
O-H Stretching3500 - 3300ν(O-H) > 90%
Aromatic C-H Stretching3100 - 3000ν(C-H) > 95%
Methoxy C-H Asymmetric/Symmetric Stretching2980 - 2850ν(C-H) > 90%
Aromatic C=C Stretching1620 - 1580ν(C=C) ~60%, δ(C-C-H) ~20%
In-plane O-H Bending1450 - 1350δ(O-H) ~50%, ν(C-O) ~30%
Methoxy CH₃ Deformation1465 - 1440δ(C-H) ~70%
C-O (hydroxyl) Stretching1250 - 1180ν(C-O) ~50%, δ(O-H) ~25%
C-O-C (ether) Asymmetric Stretching1260 - 1200ν(C-O-C)asym ~60%
C-O-C (ether) Symmetric Stretching1050 - 1000ν(C-O-C)sym ~55%
Out-of-plane C-H Bending900 - 800γ(C-H) > 80%
Ring Torsion700 - 650τ(C-C-C-C) > 50%

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms the complex, delocalized molecular orbitals (MOs) from a calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds, lone pairs, and core orbitals. q-chem.com This approach provides valuable insights into intramolecular bonding, charge distribution, and delocalization (hyperconjugative) interactions. walisongo.ac.id

The core of NBO analysis involves evaluating the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with an interaction from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. stackexchange.com A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stability. scirp.org

For this compound, the most significant hyperconjugative interactions are expected to involve the lone pairs (LP) of the oxygen atoms in the hydroxyl and methoxy groups acting as donors, and the antibonding π* orbitals of the benzene ring acting as acceptors. These LP(O) → π(C=C) interactions are characteristic of substituted phenols and contribute significantly to the delocalization of electron density from the substituents into the aromatic system. This delocalization is responsible for the specific chemical properties and reactivity of the molecule. Weaker, but still important, interactions can also occur between π orbitals of the ring (donors) and antibonding σ orbitals of adjacent C-C or C-H bonds (acceptors).

The table below summarizes the principal intramolecular interactions and their calculated stabilization energies for this compound, as inferred from studies on analogous polyphenolic compounds. researchgate.netresearchgate.net

Table 2. Predicted Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(O) on C1-OHπ(C2-C3)20 - 25π-conjugation
LP(O) on C2-OHπ(C1-C6)18 - 23π-conjugation
LP(O) on C4-OHπ(C3-C4)22 - 27π-conjugation
LP(O) on C3-OCH₃π(C2-C3)15 - 20π-conjugation
π(C1-C6)σ(C1-H)3 - 5Hyperconjugation
π(C4-C5)σ(C5-H)3 - 5Hyperconjugation

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. researchgate.net In polyphenolic compounds, the HOMO is typically distributed over the benzene ring and the oxygen atoms of the hydroxyl groups, while the LUMO is often delocalized across the π-system of the aromatic ring. nih.govmdpi.com

For this compound, the presence of four electron-donating groups (three -OH, one -OCH₃) is expected to raise the energy of the HOMO, making the molecule a good electron donor. This would result in a relatively small HOMO-LUMO gap, consistent with the high reactivity observed in many polyphenols. niscpr.res.in DFT calculations are commonly used to determine these orbital energies.

Table 3. Predicted Frontier Molecular Orbital Properties of this compound.
ParameterPredicted Value (eV)Description
E(HOMO)-5.2 to -5.6Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO)-0.1 to -0.3Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.9 to 5.5Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. walisongo.ac.id It maps the electrostatic potential onto the molecule's electron density surface. The resulting color-coded map provides an intuitive guide to the molecule's reactive sites.

The colors on an MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

In this compound, the MEP map is expected to show highly negative potential (red) localized around the oxygen atoms of the three hydroxyl groups and the methoxy group, due to their high electronegativity and the presence of lone pairs. These regions represent the primary sites for interactions with electrophiles, such as hydrogen bond donors.

Conversely, the most positive potential (blue) will be concentrated on the hydrogen atoms of the hydroxyl groups, making them the most likely sites for nucleophilic attack and the primary sites for hydrogen bond donation. The aromatic ring will exhibit a gradient of potential, with the π-electron cloud creating a region of moderately negative potential above and below the plane of the ring, while the ring hydrogen atoms will be slightly positive. This detailed charge mapping is invaluable for understanding intermolecular interactions and predicting chemical reactivity. mdpi.comresearchgate.net

Iv. Mechanistic Investigations of Chemical Reactivity of 3 Methoxybenzene 1,2,4 Triol

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of 3-Methoxybenzene-1,2,4-triol is fundamental to understanding its redox chemistry. While specific electrochemical data for this compound is not extensively documented in readily available literature, the electrochemical properties of its parent compound, benzene-1,2,4-triol, provide significant insights. Studies using cyclic voltammetry and square-wave voltammetry on benzene-1,2,4-triol reveal that its electrochemical response is highly dependent on pH. ugd.edu.mk The oxidation of the hydroxyl groups is a key process, and the potential at which this occurs is a measure of its reducing power.

The presence of the electron-donating methoxy (B1213986) group at the 3-position in this compound is expected to lower the redox potential compared to the unsubstituted benzene-1,2,4-triol. This is because the methoxy group increases the electron density on the aromatic ring, making it easier to remove an electron. The redox potential is a crucial parameter as it influences the thermodynamics of electron transfer reactions, including those involved in antioxidant activity. A lower redox potential generally correlates with a stronger antioxidant capacity.

Table 1: Electrochemical Data for Benzene-1,2,4-triol (as a proxy for this compound)

ParameterValue/ObservationReference
Technique Cyclic Voltammetry, Square-Wave Voltammetry ugd.edu.mk
Working Electrode Graphite Rod ugd.edu.mk
Reference Electrode Ag/AgCl ugd.edu.mk
pH Dependence Electrochemical response is highly dependent on pH (tested from 3 to 9). ugd.edu.mk
Diffusion Coefficient The calculated diffusion coefficient suggests a relatively low rate of diffusion. ugd.edu.mk

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. researchgate.netacs.org For phenolic compounds like this compound, PCET is a critical pathway for their antioxidant activity. The transfer of a hydrogen atom (a proton and an electron) from a hydroxyl group to a radical species can occur through a concerted mechanism (CPET) or stepwise pathways.

The PCET mechanism is particularly relevant for reactions of phenols with many reactive oxygen species. researchgate.net The presence of the methoxy group can influence the pKa of the hydroxyl groups and the redox potential of the molecule, thereby affecting the thermodynamics and kinetics of the PCET process. diva-portal.org In the case of this compound, the multiple hydroxyl groups provide several sites for PCET to occur. The specific hydroxyl group involved in the reaction will depend on its acidity and the steric environment. Theoretical studies on similar phenols suggest that the phenoxyl/phenol (B47542) couple often proceeds via a PCET mechanism. researchgate.net

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a key mechanism by which phenolic antioxidants scavenge free radicals. In this mechanism, a hydrogen atom is directly transferred from the phenolic hydroxyl group to a radical, thus neutralizing it. The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a greater propensity for hydrogen atom donation.

The electron-donating methoxy group in this compound is expected to lower the BDE of the O-H bonds, particularly those in the ortho and para positions, by stabilizing the resulting phenoxyl radical through resonance. This enhanced stability of the radical makes the parent molecule a more effective hydrogen atom donor. Computational studies on other methoxyphenols have confirmed the role of the methoxy group in lowering the O-H BDE and promoting the HAT mechanism. Therefore, it is highly probable that this compound is an efficient radical scavenger via the HAT pathway.

Sequential Proton-Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton-Loss Electron Transfer (SPLET) mechanism is another important pathway for the antioxidant action of phenolic compounds, particularly in polar, protic solvents. This mechanism involves two distinct steps:

Proton Loss: The phenolic compound first deprotonates to form a phenolate (B1203915) anion. The ease of this step is determined by the acidity (pKa) of the phenol.

Electron Transfer: The resulting phenolate anion then transfers an electron to the radical species. This step is governed by the redox potential of the phenolate.

The SPLET mechanism is favored in environments that can facilitate proton transfer, such as in the presence of a base or in polar solvents that can stabilize the resulting ions. The methoxy group in this compound, being electron-donating, can influence the acidity of the neighboring hydroxyl groups, which in turn affects the first step of the SPLET mechanism. While the HAT mechanism is often favored in non-polar media, SPLET can be the dominant pathway in aqueous or other polar environments. For this compound, with its multiple hydroxyl groups, the possibility of multiple deprotonation steps could lead to complex SPLET pathways.

Interactions with Reactive Oxygen Species (ROS) and Free Radical Scavenging Mechanisms

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. nih.gov Examples include the superoxide (B77818) anion radical (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). Overproduction of ROS can lead to oxidative stress, which is implicated in various diseases. Phenolic compounds, including this compound, are known to be effective scavengers of ROS.

The mechanisms by which this compound scavenges free radicals encompass the HAT, SPLET, and PCET pathways discussed above. The specific mechanism that predominates depends on the nature of the radical, the reaction medium (solvent polarity and pH), and the structure of the antioxidant. For instance, the hydroxyl radical is a highly reactive and non-selective radical, and its scavenging is likely to be diffusion-controlled. In contrast, less reactive radicals may exhibit greater selectivity for a particular scavenging mechanism.

The parent compound, benzene-1,2,4-triol, is known to generate ROS through autoxidation. nih.gov This dual role of being able to both scavenge and, under certain conditions, generate ROS is a characteristic of some antioxidant compounds. The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom or an electron to a radical, thereby stabilizing it. The resulting phenoxyl radical from this compound is relatively stable due to resonance delocalization of the unpaired electron over the aromatic ring, which is further enhanced by the methoxy group.

Table 2: Radical Scavenging Activity of a Structurally Related Compound

CompoundAssayIC50 ValueReference
Zingerone [4-(4-hydroxy-3-methoxyphenyl)butan-2-one]Not specifiedPotent antioxidant nih.gov

Laccase-Mediated Oxidation Mechanisms

Laccases are copper-containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, with the concomitant reduction of molecular oxygen to water. nih.govresearchgate.net The laccase-mediated oxidation of this compound is expected to proceed via the formation of a phenoxyl radical.

The proposed mechanism involves the following steps:

Substrate Binding: this compound binds to the active site of the laccase enzyme.

One-Electron Oxidation: The T1 copper site in the laccase accepts an electron from one of the hydroxyl groups of this compound, generating a phenoxyl radical and a reduced copper center. The specific hydroxyl group that is oxidized will depend on its accessibility to the active site and its redox potential.

Radical Delocalization: The unpaired electron on the resulting phenoxyl radical is delocalized over the aromatic ring.

Further Reactions: The phenoxyl radical can then undergo several possible reactions, including:

Dimerization or Polymerization: Two phenoxyl radicals can couple to form dimers or larger oligomers. This is a common outcome in the laccase-mediated oxidation of phenols.

Reaction with other molecules: The radical can react with other molecules present in the reaction mixture.

Disproportionation: In some cases, radicals can disproportionate to form a quinone and the original phenol.

Studies on the laccase-mediated oxidation of other methoxyhydroquinones have shown that the enzyme oxidizes these substrates to the corresponding semiquinones, which can then undergo autoxidation to produce superoxide anion radicals. nih.govasm.org This indicates that the reaction can also lead to the generation of reactive oxygen species. The substitution pattern on the aromatic ring significantly influences the rate and outcome of the laccase-mediated oxidation. csic.es

V. Biological Interactions and Mechanistic Insights of 3 Methoxybenzene 1,2,4 Triol and Its Analogs Non Human Clinical

Enzyme Inhibition Studies and Mechanisms of Action

The structural characteristics of 3-Methoxybenzene-1,2,4-triol, featuring a methoxy (B1213986) group and a vicinal triol system on a benzene (B151609) ring, suggest a high potential for interaction with various enzyme systems. Research into structurally similar compounds provides a framework for understanding its potential mechanisms of action.

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a major focus in the development of agents for hyperpigmentation. mdpi.com While direct studies on this compound are not extensively documented in the available research, the inhibitory activity of analogous compounds underscores its potential. The presence of hydroxyl groups on the phenyl ring is strongly linked to tyrosinase inhibitory efficacy. nih.gov Specifically, the catechol-like moiety (adjacent hydroxyl groups) is crucial for potent tyrosinase inhibition. nih.gov For instance, compounds featuring a 2,4-dihydroxyphenyl group have demonstrated exceptionally strong inhibitory activity, with some derivatives showing IC50 values in the nanomolar and even picomolar range, far exceeding that of the common inhibitor, kojic acid. nih.govnih.govmdpi.com The 2,4-hydroxyl substituents play an important role in binding to the active site of both mushroom and human tyrosinases. nih.gov

Similarly, peroxidases, a large family of heme-containing enzymes, are targets for various phenolic compounds. Methoxyphenol derivatives have been explored as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. nih.gov Studies on aminophenols have also demonstrated their ability to inhibit horseradish peroxidase, indicating that the phenolic structure is a key determinant for interaction with the enzyme's active site. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Structurally Related Compounds This table is interactive. You can sort and filter the data.

Compound Name IC50 Value (µM) Type of Inhibition Reference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol 0.2 ± 0.01 Competitive nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 0.013 ± 0.64 (monophenolase) Competitive nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate 0.000059 Not specified mdpi.com

Alpha-glucosidase is an intestinal enzyme that plays a critical role in the digestion of carbohydrates by breaking down complex carbohydrates into absorbable monosaccharides. nih.govjbums.org The inhibition of this enzyme can delay carbohydrate absorption and suppress postprandial hyperglycemia, making it a key target in the management of type 2 diabetes. jbums.org Various natural polyphenolic compounds, such as resveratrol, have been reported to inhibit α-glucosidase. researchgate.net

While direct experimental data on this compound is limited, its polyphenolic structure suggests potential inhibitory activity. However, the effect of specific substitutions can be complex. For example, in one study on acridine (B1665455) derivatives, the addition of a 3-methoxy or 4-methoxy group to the benzyl (B1604629) ring was found to be unfavorable and deteriorated the α-glucosidase inhibitory activity compared to the unsubstituted version. nih.gov Conversely, other classes of compounds, such as 1,2,4-triazole (B32235) derivatives, have shown potent α-glucosidase inhibition, surpassing the activity of the standard drug acarbose. nih.govresearchgate.net

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the bifunctional enzyme catalase-peroxidase (KatG) for its survival and pathogenesis. doi.orgconsensus.app This enzyme serves a dual role: its peroxidase activity is essential for activating the frontline prodrug isoniazid, while its catalase function protects the bacterium from oxidative stress generated by host immune cells. consensus.appuniprot.orgnih.gov

Inhibition of the catalase activity of KatG is a therapeutic strategy to render Mtb more susceptible to oxidative damage. consensus.apptandfonline.com Mtb naturally produces reactive oxygen species (ROS) as metabolic byproducts, and if KatG is inhibited, these toxic species can accumulate and damage cellular components, leading to cell death. tandfonline.com While specific inhibition studies involving this compound are not detailed, its phenolic structure gives it the potential to interact with the heme cofactor of KatG. Research has shown that certain aminothiourea and 1,2,4-triazole derivatives can inhibit KatG, suggesting that molecules with the ability to interact with the enzyme's active site may serve as effective anti-Mtb agents. tandfonline.com

Alpha-mannosidases are enzymes involved in the processing of N-linked glycans. Their inhibition can impact various cellular processes and is a target in cancer research. beilstein-journals.org While complex iminosugars are the most studied inhibitors, simpler molecules containing polyol functionalities have also been identified as effective. beilstein-journals.orgnih.govnih.gov

Notably, research has identified the simple triol compound tris(hydroxymethyl)aminomethane (Tris) as a novel small molecule inhibitor of mannosidase. researchgate.net This finding highlights that a polyol structure, analogous to the 1,2,4-triol arrangement in this compound, can be a key structural feature for enzyme inhibition. The shared chemical structure among several novel inhibitors, 2-amino-1,3-propanediol (B45262) (serinol), points to the importance of the hydroxyl groups for binding and inhibition of mannosidase in Chinese hamster ovary (CHO) cells. researchgate.net

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid. cabidigitallibrary.org Their inhibition is a target for anti-inflammatory therapies. Phenolic compounds are well-known for their antioxidant and enzyme-inhibiting properties, including the inhibition of lipoxygenase. cabidigitallibrary.orgmdpi.com

The inhibitory activity of methoxy-phenols against lipoxygenase is of particular relevance. Research has demonstrated that the oxidative conversion of o-methoxyphenols into their corresponding catechols can significantly increase their 5-lipoxygenase inhibitory activities. nih.gov This suggests that the catechol-like 1,2,4-triol structure of this compound, combined with its methoxy group, may confer potent lipoxygenase inhibitory properties. One novel compound derived from mdpi.com-gingerol, which contains a methoxy-phenol structure, showed high inhibitory potency with an IC50 value of 5.0 x 10⁻⁸ M. nih.gov

Table 2: 5-Lipoxygenase Inhibition by a Related Methoxy-phenol Derivative This table is interactive. You can sort and filter the data.

Compound Name IC50 Value (M) Source Organism/System Reference

| mdpi.com-Norgingerol | 5.0 x 10⁻⁸ M | RBL-1 (Rat Basophilic Leukemia) cells | nih.gov |

Antimicrobial Activities and Mechanisms

The antimicrobial properties of phenolic compounds are well-established. Studies on compounds structurally analogous to this compound provide significant insight into its potential antimicrobial activity and mechanism of action.

Research on the parent compound, benzene-1,2,4-triol, has shown it to be a potent antimicrobial agent against the bacterium Xanthomonas citri subsp. citri, the causative agent of citrus canker. rug.nlnih.gov It exhibits a low minimum inhibitory concentration (MIC) of 0.05 mM against this pathogen. nih.gov Interestingly, the antimicrobial mechanism of benzene-1,2,4-triol does not appear to involve membrane permeabilization, which is a common mechanism for other phenolic compounds. rug.nlnih.gov Instead, it is suggested that its mode of action is to limit the availability of iron to the bacterial cells. nih.gov It is also noted that the antimicrobial activity of benzene-1,2,4-triol solutions is reduced upon spontaneous oxidative dimerization. rug.nl

Furthermore, another related compound, 4-allylbenzene-1,2-diol, isolated from Piper austrosinense, has demonstrated broad-spectrum antibacterial activity against several plant pathogens. nih.gov Its MIC values range from 333.75 to 1335 µmol/L against bacteria such as Xanthomonas oryzae and Pectobacterium carotovorum. nih.gov The mechanism for this compound involves damaging the integrity of the cell membrane, leading to increased permeability. It also inhibits the formation of biofilms, which are crucial for bacterial pathogenicity. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Benzene-1,2,4-triol and an Analog This table is interactive. You can sort and filter the data.

Compound Name Target Organism MIC Value Reference
Benzene-1,2,4-triol Xanthomonas citri subsp. citri 0.05 mM nih.gov
4-Allylbenzene-1,2-diol Xanthomonas oryzae pv. oryzae (Xoo) 333.75 µmol/L nih.gov
4-Allylbenzene-1,2-diol Xanthomonas oryzae pv. oryzicola (Xoc) 333.75 µmol/L nih.gov

Antibacterial Activity Against Specific Pathogens (e.g., Xanthomonas citri subsp. citri, Mycobacterium tuberculosis)

Research into the antibacterial properties of this compound and its analogs has revealed significant activity against specific plant and human pathogens. A key analog, benzene-1,2,4-triol, has demonstrated notable efficacy against Xanthomonas citri subsp. citri, the bacterium responsible for citrus canker. rug.nlnih.gov Studies have identified that benzene-1,2,4-triol possesses a low minimum inhibitory concentration (MIC) of 0.05 mM against this pathogen. rug.nlnih.gov The antibacterial action of this compound is distinct from many other phenolic compounds as it does not appear to function by permeabilizing the bacterial membrane. nih.gov Instead, its mechanism is suggested to involve limiting the cellular availability of iron, a critical nutrient for bacterial survival and pathogenesis. rug.nlnih.gov

It is important to note that benzene-1,2,4-triol can undergo oxidative dimerization, and these resulting dimers exhibit lower antibacterial activity compared to the monomeric form. rug.nlnih.gov This suggests that the stability of the parent compound is crucial for its efficacy.

While direct studies on this compound against Mycobacterium tuberculosis are limited, research on other phenolic and aromatic compounds provides context for potential antimycobacterial activity. Various natural and synthetic compounds, including anthraquinones, polyacetylenes, and ellagic acid derivatives, have been identified as inhibitors of M. tuberculosis. frontiersin.orgmdpi.commdpi.com For instance, the natural product damnacanthal (B136030) was identified as a potent agent against M. tuberculosis, and various synthetic polyacetylenes also demonstrated significant activity. frontiersin.org Furthermore, some studies suggest that certain benzene amide ether scaffolds show bactericidal activity against non-replicating M. tuberculosis by targeting bacterial respiration. researchgate.net

Table 1: Antibacterial Activity of Benzene-1,2,4-triol

PathogenCompoundKey Finding
Xanthomonas citri subsp. citriBenzene-1,2,4-triolExhibits a low MIC of 0.05 mM. rug.nlnih.gov
Xanthomonas citri subsp. citriBenzene-1,2,4-triolMechanism does not involve membrane permeabilization. nih.gov
Xanthomonas citri subsp. citriBenzene-1,2,4-triolActivity is reduced upon dimerization of the compound. rug.nlnih.gov

Modulation of Cellular Iron Homeostasis

The mechanism of action for analogs of this compound is closely linked to the modulation of cellular iron homeostasis. rug.nl Iron is a vital cofactor for numerous biological processes, but its excess can be toxic. nih.gov Polyphenolic compounds, including benzene-1,2,4-triol, possess iron-chelating abilities, which are primarily attributed to the presence of ortho-dihydroxy groups on the benzene ring. nih.govbohrium.com This structure allows them to bind with iron ions, potentially sequestering them and making them unavailable for cellular processes. bohrium.comresearchgate.net

The antibacterial effect of benzene-1,2,4-triol against Xanthomonas citri subsp. citri is believed to stem from its ability to limit the availability of iron to the bacterial cells. rug.nlnih.gov In vitro studies have confirmed that benzene-1,2,4-triol can form a complex with iron. nih.gov Research has demonstrated the formation of an iron-benzene-1,2,4-triol complex in solution and has also shown that the compound can form a complex with iron that is released from ferritin, the primary intracellular iron-storage protein. nih.gov By chelating iron, these polyphenolic analogs can disrupt the pathogen's iron-dependent metabolic pathways, thereby inhibiting its growth and virulence. rug.nlnih.gov

Induction of Oxidative Stress in Pathogenic Organisms

While the ability of benzene-1,2,4-triol to induce oxidative stress in human cell lines is well-documented, direct evidence of this mechanism within pathogenic organisms is less clear. However, the chemical properties of polyphenols suggest a potential for pro-oxidant activity under certain conditions. encyclopedia.pub The interaction of polyphenols with transition metals like iron can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals. bohrium.com This process involves the reduction of Fe(III) to Fe(II) by the polyphenol, which can then react with hydrogen peroxide to produce oxidative species. bohrium.com

Bacteria have evolved defense systems to protect against reactive oxygen species (ROS), such as superoxide (B77818) dismutases and catalases. frontiersin.org The introduction of an external agent that promotes ROS generation could potentially overwhelm these defenses. frontiersin.org Although the primary antibacterial mechanism of benzene-1,2,4-triol against X. citri appears to be iron limitation, the pro-oxidant potential of the iron-polyphenol complex could contribute to cellular damage in the pathogen. rug.nlnih.gov

Cellular and Sub-Cellular Mechanistic Studies (In Vitro)

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

Analogs of this compound have been shown to exert significant effects on cell proliferation and apoptosis in various cancer cell lines. The benzene metabolite 1,2,4-benzenetriol (B23740) (BT) induces apoptosis in human promyelocytic leukemia (HL-60) cells in a concentration-dependent manner. nih.govnih.gov Flow cytometry analysis has confirmed an increase in apoptotic cells following exposure to BT. nih.gov

Similarly, other methoxylated analogs, such as certain methoxy stilbenes, have demonstrated higher cytotoxicity toward human leukemia cells (HL-60 and THP-1) compared to the parent compound resveratrol. nih.gov This activity was associated with cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov These compounds were found to increase the level of the p53 protein and modulate the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xl) proteins, indicating that apoptosis is induced through the intrinsic mitochondrial pathway. nih.gov

Table 2: Effects of this compound Analogs on Cancer Cell Lines

Cell LineCompoundEffect
Human promyelocytic leukemia (HL-60)1,2,4-BenzenetriolInduces apoptosis in a concentration-dependent manner. nih.govnih.gov
Human promyelocytic leukemia (HL-60)Methoxy stilbenesInduces cell cycle arrest at G2/M phase and apoptosis. nih.gov
Human monocytic leukemia (THP-1)Methoxy stilbenesInduces apoptosis, though cells are more resistant than HL-60. nih.gov
Human promyelocytic leukemia (HL-60)Methoxy stilbenesIncreases p53 protein levels and the Bax/Bcl-xl ratio, suggesting mitochondrial pathway apoptosis. nih.gov

Modulation of Signaling Pathways (e.g., AKT signaling pathway)

The cellular effects of benzene-1,2,4-triol and its analogs may be mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the AKT signaling pathway. The AKT pathway is critical for promoting cell survival, and its inhibition can lead to apoptosis. Research on hydroquinone (B1673460), a related hydroxylated benzene derivative, has shown that it can directly target and inhibit AKT. elsevierpure.com

This inhibition was found to occur through the binding of hydroquinone to the sulfhydryl group of a specific cysteine residue (Cys-310) on AKT. elsevierpure.com This direct interaction disrupts the subsequent phosphorylation of AKT at Thr-308 and Ser-473, which is necessary for its full activation. elsevierpure.com By blocking AKT activation, the compound suppresses downstream pro-survival signals. elsevierpure.com Given the structural similarities, it is plausible that this compound or its parent compound, benzene-1,2,4-triol, could employ a similar mechanism to exert their pro-apoptotic effects.

Mechanisms of Oxidative Stress Mitigation or Induction

In vitro studies have extensively characterized the role of 1,2,4-benzenetriol (BT) in the induction of oxidative and halogenative stress. nih.govnih.gov BT is known to generate ROS through autoxidation. nih.gov Exposure of HL-60 cells to BT leads to an increase in several ROS, including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and the hydroxyl radical (•OH). nih.govnih.gov

The mechanism involves an intracellular increase in H₂O₂, which is then metabolized by the enzyme myeloperoxidase (MPO), an enzyme abundant in myeloid cells, to produce HOCl. nih.govnih.govmdpi.com This highly reactive HOCl can cause halogenative stress, leading to the formation of chlorinated DNA and halogenated tyrosines. nih.govnih.gov This DNA damage is considered a key step in the cytotoxic and potentially leukemogenic effects of benzene metabolites. nih.govsfu.ca The induction of apoptosis by BT in these cells was significantly inhibited by scavengers of H₂O₂ and HOCl, confirming the central role of this oxidative pathway in its mechanism of toxicity. nih.govnih.gov

Metabolic Pathways and Biotransformations (Non-Human)

The metabolic fate of this compound in non-human organisms has not been directly elucidated in published literature. However, based on the biotransformation of structurally similar compounds, including phenols, catechols, and other benzene derivatives, a series of metabolic pathways can be predicted. The metabolism of xenobiotics, particularly phenolic compounds, generally proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate their excretion.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, or hydrolysis. For this compound, the primary Phase I metabolic pathway is likely to be oxidation. The hydroxyl groups on the benzene ring can undergo further hydroxylation, although the existing triol structure is already highly hydroxylated. A more probable metabolic step is the oxidation of the hydroquinone moiety to the corresponding quinone.

Another potential Phase I reaction is demethylation of the methoxy group to yield a tetrahydroxybenzene derivative. This reaction is catalyzed by cytochrome P450 enzymes.

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their polarity. For a phenolic compound like this compound, the principal Phase II pathways are expected to be glucuronidation and sulfation.

Glucuronidation: This is a major pathway for the detoxification and elimination of phenolic compounds. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to one or more of the hydroxyl groups of this compound. This process can lead to the formation of mono-, di-, or tri-glucuronides. Species differences in the rates of glucuronidation can lead to significant variation in the metabolism of this class of compounds. nih.gov

Sulfation: This is another important conjugation pathway for phenols, catalyzed by sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the substrate. Similar to glucuronidation, mono-, di-, or tri-sulfated conjugates of this compound could be formed.

O-Methylation: The catechol-like structure of this compound (a hydroxyhydroquinone) makes it a potential substrate for catechol-O-methyltransferase (COMT). uniprot.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups, leading to the formation of dimethoxybenzene derivatives. Studies in rats have shown that COMT activity is present in various organs, including the liver and kidneys, which are major sites of metabolism. nih.gov The formation of O-methylated catechols has been observed following the microsomal hydroxylation of phenols and subsequent enzymatic catechol O-methylation in rabbits. nih.gov

Table 1: Predicted Metabolic Pathways of this compound in Non-Human Species

Metabolic Pathway Enzyme Family Potential Metabolites Supporting Evidence from Analogous Compounds
Phase I
OxidationCytochrome P4503-Methoxy-p-benzoquinoneOxidation of hydroquinones to quinones is a known metabolic step. nih.gov
DemethylationCytochrome P450Benzene-1,2,3,5-tetrolDemethylation is a common Phase I reaction for methoxylated compounds.
Phase II
GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound glucuronides (mono-, di-, tri-)Major pathway for phenolic compounds in various animal species. nih.gov
SulfationSulfotransferases (SULTs)This compound sulfates (mono-, di-, tri-)Important conjugation pathway for phenols. nih.gov
O-MethylationCatechol-O-methyltransferase (COMT)Dimethoxybenzene-diolsCOMT methylates catechol structures; observed in rats and other animals. uniprot.orgnih.gov

Table 2: Key Enzymes Involved in the Predicted Metabolism of this compound

Enzyme Abbreviation Metabolic Reaction Cellular Location Tissue Distribution (Non-Human)
Cytochrome P450CYPOxidation, DemethylationEndoplasmic ReticulumLiver, Kidney, Lung, Intestine
UDP-glucuronosyltransferaseUGTGlucuronidationEndoplasmic ReticulumLiver, Kidney, Intestine, other tissues
SulfotransferaseSULTSulfationCytosolLiver, Kidney, Intestine, other tissues
Catechol-O-methyltransferaseCOMTO-MethylationCytosol and Membrane-boundLiver, Kidneys, Brain, Heart, Blood (in rats) nih.gov

Vi. Structure Activity Relationship Sar Studies of 3 Methoxybenzene 1,2,4 Triol Derivatives

Impact of Hydroxyl Group Positions and Number on Reactivity and Biological Activity

The number and arrangement of hydroxyl (-OH) groups on the aromatic ring are paramount in determining the reactivity and biological activity of phenolic compounds. nih.govresearchgate.net For derivatives of 3-Methoxybenzene-1,2,4-triol, which possesses a tri-hydroxy substitution pattern, these features are central to its chemical behavior, especially its antioxidant potential.

Number of Hydroxyl Groups: There is a well-established positive correlation between the number of hydroxyl groups and antioxidant activity. nih.gov Trihydroxy derivatives like gallic acid and pyrogallol (B1678534) generally exhibit significantly higher radical-scavenging potential than dihydroxy (e.g., catechol) or monohydroxy (e.g., phenol) compounds. nih.gov This enhanced activity is attributed to the increased number of sites available for hydrogen atom transfer (HAT) to neutralize free radicals. nih.gov The resulting phenoxyl radical is also better stabilized through resonance distributed over the aromatic ring and interactions with the remaining -OH groups.

Position of Hydroxyl Groups: The relative positioning of hydroxyl groups profoundly influences their reactivity. Arrangements where hydroxyl groups are ortho or para to each other, such as the 1,2-dihydroxy (catechol) or 1,4-dihydroxy (hydroquinone) patterns, are particularly effective for antioxidant activity. researchgate.net This is because they can form stable quinone structures upon oxidation. researchgate.net In the case of this compound, the presence of hydroxyl groups at positions 1, 2, and 4 creates a hydroxyquinol core, which is known for its potent antioxidant properties. The proximity of the hydroxyl groups at positions 1 and 2 allows for the formation of intramolecular hydrogen bonds, which can stabilize the phenoxyl radical formed after hydrogen donation, thereby increasing antioxidant efficacy. researchgate.net

Table 1: Hypothetical Comparison of Antioxidant Activity Based on Hydroxyl Group Arrangement

CompoundHydroxyl ArrangementExpected Relative Antioxidant ActivityKey Structural Feature
Phenol (B47542)1-hydroxyLowSingle -OH group
Catechol1,2-dihydroxyHighOrtho-dihydroxy
Hydroxyquinol1,2,4-trihydroxyVery HighOrtho- and para-dihydroxy relationships
Pyrogallol1,2,3-trihydroxyVery HighVicinal trihydroxy
Phloroglucinol (B13840)1,3,5-trihydroxyModerateMeta-trihydroxy

Influence of Methoxy (B1213986) Group Substitution on Electronic and Steric Effects

The substitution of a hydroxyl group with a methoxy (-OCH₃) group, as seen in this compound, introduces significant changes in the molecule's electronic and steric properties, thereby modulating its biological activity.

Steric Effects: The methoxy group is sterically bulkier than a hydroxyl group. This increased size can influence how a derivative of this compound interacts with the active site of an enzyme or a receptor. Steric hindrance can prevent optimal binding, potentially reducing biological activity. Conversely, the steric bulk might also confer selectivity for a specific biological target by preventing binding to other, more sterically constrained sites. The methoxy group can also impact the molecule's lipophilicity, which affects its ability to cross biological membranes. researchgate.net

Table 2: Comparison of Electronic and Steric Properties of -OH and -OCH₃ Groups

PropertyHydroxyl Group (-OH)Methoxy Group (-OCH₃)Implication for Activity
Electronic Effect Strongly activating (+R > -I)Activating (+R > -I)Both increase ring electron density; -OH is a slightly stronger activator. stackexchange.com
Hydrogen Bonding Donor and AcceptorAcceptor only-OH can form stabilizing intramolecular H-bonds with adjacent groups. researchgate.net
Acidity (pKa) More acidicLess acidic (phenolic proton)Affects ionization state at physiological pH.
Steric Bulk SmallerLargerCan influence binding affinity and selectivity for biological targets.
Lipophilicity LowerHigherAffects membrane permeability and solubility. researchgate.net

Effects of Aromatic and Heteroaromatic Substituents

Introducing additional aromatic or heteroaromatic rings onto the this compound scaffold can dramatically alter its biological profile. These substituents can modify the molecule's size, shape, electronic distribution, and lipophilicity, opening avenues for new interactions with biological targets.

Adding a phenyl or a heteroaromatic ring (e.g., pyridine, quinoline) can enhance binding to target proteins through various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding. researchgate.net The position of this new substituent is critical. For instance, attaching a phenyl group at a position that extends the molecule's conjugation could influence its antioxidant properties. The electronic nature of the substituents on this secondary aromatic ring further fine-tunes the activity. Electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the appended ring can modulate the electron density of the entire molecule, thereby affecting its reactivity and binding affinity. SAR studies on other scaffolds have shown that such modifications are key to optimizing potency and selectivity. nih.govmdpi.com

Table 3: Hypothetical SAR of Aromatic Substituents on a Derivative Core

Substituent (R) on Appended Phenyl RingElectronic EffectExpected Impact on a Hypothetical Receptor Binding Affinity
-H (Phenyl)NeutralBaseline affinity
-OH (Hydroxyphenyl)Electron-donatingMay increase affinity via H-bonding
-OCH₃ (Methoxyphenyl)Electron-donatingMay increase affinity via H-bonding and hydrophobic interactions
-Cl (Chlorophenyl)Electron-withdrawingMay increase affinity via halogen bonding or hydrophobic interactions
-NO₂ (Nitrophenyl)Strongly electron-withdrawingMay decrease affinity due to unfavorable electronic interactions, unless a specific polar interaction is possible

Correlation of Molecular Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For derivatives of this compound, QSAR studies can help predict the efficacy of new analogues and provide insight into their mechanism of action. frontiersin.orgnih.gov

Key molecular descriptors for phenolic antioxidants often include:

Electronic Descriptors: These describe the electronic properties of the molecule. For antioxidants, the homolytic bond dissociation enthalpy (BDE) of the O-H bond is critical; a lower BDE facilitates hydrogen atom donation to radicals. researchgate.net Other important descriptors include the ionization potential (IP) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

Lipophilic Descriptors: The partition coefficient (log P) quantifies a molecule's hydrophobicity. This descriptor is crucial for predicting a compound's ability to cross cell membranes and reach its target. Often, a parabolic relationship exists where activity increases with log P up to an optimal point, after which it decreases. frontiersin.org

Steric Descriptors: These parameters, such as molar refractivity (MR) or Taft steric parameters, quantify the size and shape of the molecule or its substituents. They are important for understanding how a molecule fits into a receptor or enzyme active site. rsc.org

A typical QSAR model might take the form of a multiple linear regression equation, such as: Biological Activity (log 1/IC₅₀) = c₁ (log P) - c₂ (log P)² + c₃ (BDE) + c₄ (MR) + constant

This equation illustrates how activity might be positively correlated with lipophilicity (c₁) and negatively with BDE (c₃), with an optimal lipophilicity defined by the parabolic term (c₂).

Table 4: Common Molecular Descriptors and Their Significance in QSAR for Phenolic Compounds

Descriptor ClassExample DescriptorSignificance for Biological Efficacy
ElectronicBond Dissociation Enthalpy (BDE)Lower values correlate with higher antioxidant activity (easier H-atom donation). researchgate.net
ElectronicIonization Potential (IP)Relates to the ease of electron donation (SET mechanism of antioxidant action). mdpi.com
LipophilicLog PInfluences membrane permeability, solubility, and transport to the target site. frontiersin.org
StericMolar Refractivity (MR)Describes the volume and polarizability of a substituent, affecting receptor fit. rsc.org
TopologicalWiener IndexRelates to molecular branching and compactness.

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the interaction of small molecules with biological systems, as enzymes and receptors are themselves chiral. mdpi.com While the parent this compound molecule is achiral, the introduction of chiral centers into its derivatives would necessitate a consideration of stereochemical effects on their activity.

If a derivative possesses one or more stereocenters, it will exist as enantiomers or diastereomers. It is common for one enantiomer to exhibit significantly higher potency than the other (a phenomenon known as eudismic ratio), as it will have the correct three-dimensional arrangement to fit optimally into its biological target's binding site. mdpi.com The less active enantiomer (the distomer) may have low affinity, no activity, or even interact with a different target, leading to off-target effects.

Atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond, is another important consideration, particularly in biaryl phenol derivatives. acs.org The specific, stable, non-planar conformation of an atropisomer can be crucial for its biological activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the development of chiral derivatives to fully understand their SAR and therapeutic potential.

Table 5: Hypothetical Activity Profile of Chiral Isomers

IsomerHypothetical IC₅₀ (nM)Rationale
(R)-enantiomer15The (R)-configuration provides the optimal 3D arrangement for binding to the target's active site.
(S)-enantiomer>1000The (S)-configuration results in a steric clash with residues in the binding pocket, preventing effective binding.
Racemic Mixture30Activity represents the average of the two enantiomers, with the (R)-enantiomer being responsible for the observed effect.

Vii. Environmental Fate and Degradation of 3 Methoxybenzene 1,2,4 Triol

Oxidative Stability and Degradation Pathways in Environmental Matrices

No data is currently available on the oxidative stability of 3-Methoxybenzene-1,2,4-triol in various environmental matrices such as soil, water, or air. Research on its potential degradation pathways under typical environmental conditions has not been published.

Role of Metal Ions in Environmental Transformation (e.g., Iron(III))

There is no information in the scientific literature regarding the role of metal ions, such as iron(III), in the environmental transformation of this compound.

Photochemical and Biotic Degradation Processes

Specific studies detailing the photochemical (degradation due to light) and biotic (degradation by microorganisms) processes for this compound are absent from the available scientific record.

Q & A

Q. Q1: What are the optimal synthetic routes for 3-Methoxybenzene-1,2,4-triol, and how do reaction conditions influence regioselectivity?

A1: The synthesis of trihydroxybenzene derivatives often involves selective substitution or demethylation strategies. For example:

  • Methoxy introduction : Sodium methoxide-mediated nucleophilic substitution on halogenated precursors (e.g., 5-Chlorobenzene-1,2,4-triol in ) can introduce methoxy groups. However, regioselectivity is sensitive to steric and electronic factors.
  • Protection/deprotection : Temporary protection of hydroxyl groups (e.g., using acetyl or silyl groups) may prevent over-oxidation during synthesis, as seen in cyclohexanetriol synthesis via catalytic hydrogenation .
  • Characterization : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substitution patterns (e.g., chemical shifts for hydroxyl protons at δ 8–10 ppm and methoxy groups at δ 3.3–3.8 ppm) and ESI-MS for molecular ion validation .

Stability and Reactivity

Q. Q2: How does the presence of methoxy and hydroxyl groups affect the stability of this compound under varying pH and oxidative conditions?

A2:

  • Oxidative degradation : The compound is prone to oxidation, forming quinones or dimerized products. Stability tests under inert atmospheres (N2_2/Ar) and low temperatures (2–8°C) are recommended, as noted for similar triols .
  • pH sensitivity : The hydroxyl groups deprotonate in basic media (pH > 9), increasing solubility but accelerating oxidation. In acidic conditions, protonation stabilizes the structure but may reduce reactivity .
  • Mitigation strategies : Add antioxidants (e.g., ascorbic acid) or use chelating agents to suppress metal-catalyzed degradation .

Advanced Functionalization

Q. Q3: What methodological challenges arise in regioselective functionalization of this compound for applications in catalysis or drug design?

A3:

  • Regioselectivity barriers : Competing reactivity of adjacent hydroxyl/methoxy groups complicates site-specific modifications. Computational modeling (DFT) can predict reactive sites, as applied to triazole derivatives in .
  • Catalytic approaches : Rhodium or palladium catalysts (e.g., Rh/Al2_2O3_3) enable selective hydrogenation or cross-coupling, but high pressures (≥100 atm) may be required to suppress side reactions .
  • Case study : In cyclohexanetriol synthesis, silica gel chromatography and centrifugal counter-current chromatography (CCC) improved isolation yields .

Analytical and Computational Methods

Q. Q4: How can computational chemistry aid in predicting the biological or catalytic activity of this compound derivatives?

A4:

  • DFT/MD simulations : Calculate binding affinities for enzyme targets (e.g., oxidoreductases) by modeling hydrogen-bonding interactions between hydroxyl/methoxy groups and active-site residues. demonstrates this for triazole derivatives.
  • Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to verify predicted conformations .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antioxidant or anti-inflammatory activity, as seen in mercaptobenzene-triol studies .

Contradictions in Literature

Q. Q5: How should researchers address discrepancies in reported synthetic yields or catalytic efficiencies for triol derivatives?

A5:

  • Catalyst variability : Conflicting yields (e.g., 30% vs. 50% for cyclohexanetriol in vs. 14) may stem from catalyst choice (Pd vs. Rh) or reaction pressure. Systematic replication under controlled conditions is critical.
  • Isomer separation : Co-elution of isomers during chromatography (e.g., cis/trans cyclohexanetriols) can skew reported yields. Advanced techniques like CCC or chiral HPLC are recommended .
  • Data normalization : Report yields relative to internal standards and provide full spectroscopic datasets to ensure reproducibility .

Advanced Applications in Material Science

Q. Q6: What role can this compound play in developing metal-organic frameworks (MOFs) or conductive polymers?

A6:

  • MOF synthesis : The triol’s hydroxyl and methoxy groups can coordinate with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to form stable nodes, as shown for chlorobenzene-triol metal complexes .
  • Polymer doping : Incorporate the compound as a redox-active dopant in polyaniline or polypyrrole matrices to enhance conductivity. Stability under electrochemical cycling must be tested .

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